Superior Antiviral Potency in HepG2 2.2.15 Cells: Hbv-IN-40 vs. Direct DSTP Analogs and Lamivudine
In a standardized HepG2 2.2.15 cell assay measuring extracellular HBV DNA, Hbv-IN-40 (Compound 11826096) demonstrates an EC50 of 1.86 μM, which is substantially more potent than several direct DSTP analogs. Specifically, it is 3.5-fold more potent than 11826091 (EC50 = 6.53 μM) and 11.8-fold more potent than 11826097 (EC50 = 22.04 μM) . While less potent than the nucleos(t)ide analog lamivudine (3TC, EC50 = 0.01771 μM), Hbv-IN-40 offers a distinct chemical scaffold and potentially non-overlapping mechanism of action, which is crucial for combination therapy strategies .
| Evidence Dimension | Antiviral potency (EC50, μM) |
|---|---|
| Target Compound Data | 1.86 μM |
| Comparator Or Baseline | 11826091: 6.53 μM; 11826097: 22.04 μM; 11826092: 2.13 μM; 3TC (Lamivudine): 0.01771 μM |
| Quantified Difference | 3.5-fold more potent than 11826091; 11.8-fold more potent than 11826097 |
| Conditions | HepG2 2.2.15 cells; extracellular HBV DNA measured by qPCR after 6 days of compound exposure |
Why This Matters
This data establishes Hbv-IN-40 as the most potent DSTP analog available, directly impacting its selection as a lead for further medicinal chemistry optimization or as a chemical probe for mechanistic studies.
- [1] Jones T, Tavis JE, Li Q, Riabova O, Monakhova N, Bradley DP, Lane TR, Makarov V, Ekins S. Antiviral Evaluation of Dispirotripiperazines against Hepatitis B Virus. J Med Chem. 2023 Aug 23;66(17):12459-12467. doi: 10.1021/acs.jmedchem.3c00974. View Source
